N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropanamine group attached to a benzyl ring substituted with a methylthio group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of 4-(methylthio)benzyl chloride from 4-(methylthio)toluene through chlorination.
Cyclopropanamine Formation: The benzyl chloride intermediate is then reacted with cyclopropanamine under basic conditions to form N-[4-(methylthio)benzyl]cyclopropanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl position, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl chloride intermediate can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The cyclopropanamine group can interact with enzymes and receptors, potentially modulating their activity. The methylthio group may also contribute to its biological activity by affecting the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Methylthio)benzyl]cyclopropanamine
- N-[4-(Methylthio)benzyl]cyclopropanamine sulfate
- N-[4-(Methylthio)benzyl]cyclopropanamine phosphate
Uniqueness
N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride is unique due to its hydrochloride form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its sulfate and phosphate counterparts.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS.ClH/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10;/h2-3,6-7,10,12H,4-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFLGGQUOFZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.